DMT-LNA-G phosphoramidite

antisense oligonucleotide thermal stability duplex melting temperature

Standard phosphoramidites often yield oligonucleotides with insufficient target affinity and nuclease resistance for demanding antisense or diagnostic applications. DMT-LNA-G phosphoramidite overcomes these limitations via its conformationally locked 2′-O,4′-C-methylene bridge. • Delivers 3-8°C Tm increase per LNA residue vs unmodified DNA • Achieves 98% exon skipping efficiency in DMD patient myotubes (vs 75% for 2′-OMe) • Enables shorter, higher-specificity qPCR & FISH probes • Compatible with standard solid-phase synthesis (extended coupling 180-250 s) • ≥98% purity ensures consistent incorporation

Molecular Formula C41H48N7O8P
Molecular Weight 797.8 g/mol
Cat. No. B13906612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-LNA-G phosphoramidite
Molecular FormulaC41H48N7O8P
Molecular Weight797.8 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N
InChIInChI=1S/C41H48N7O8P/c1-26(2)48(27(3)4)57(54-22-10-21-42)56-35-34-38(47-25-44-33-36(47)45-39(43)46-37(33)49)55-40(35,23-52-34)24-53-41(28-11-8-7-9-12-28,29-13-17-31(50-5)18-14-29)30-15-19-32(51-6)20-16-30/h7-9,11-20,25-27,34-35,38H,10,22-24H2,1-6H3,(H3,43,45,46,49)/t34-,35+,38-,40-,57?/m1/s1
InChIKeyFWLGFXLWSNDRLS-NVONNAQSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMT-LNA-G Phosphoramidite – Core LNA Building Block


DMT-LNA-G phosphoramidite (CAS: 207131-17-7) is a specialized phosphoramidite monomer used for incorporating locked nucleic acid (LNA) guanosine residues into synthetic oligonucleotides via standard solid-phase synthesis . It features a 5′-O-dimethoxytrityl (DMT) protecting group, a 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite moiety, and the defining LNA structural element—a 2′-O,4′-C-methylene bridge that conformationally locks the ribose sugar into the C3′-endo conformation [1]. This rigid bicyclic scaffold confers significantly enhanced hybridization affinity and nuclease resistance to the resulting oligonucleotides relative to unmodified DNA or RNA counterparts, making it a critical building block for antisense oligonucleotides, diagnostic probes, and molecular biology tools [2]. The compound has a molecular formula of C41H48N7O8P and a molecular weight of approximately 797.8 g/mol .

Why DMT-LNA-G Cannot Be Directly Substituted


Substitution of DMT-LNA-G phosphoramidite with chemically related alternatives—including 2′-O-methyl (2′-OMe), 2′-O-methoxyethyl (2′-MOE), or standard DNA phosphoramidites—yields oligonucleotides with measurably inferior target binding affinity, thermal stability, and mismatch discrimination [1]. While 2′-OMe and 2′-MOE modifications provide incremental stability improvements over DNA, LNA's conformationally constrained 2′-O,4′-C-methylene bridge produces a Tm increase of 3–8°C per incorporated residue, compared to ≤2°C per residue for 2′-OMe and even lower for 2′-MOE [2]. In functional assays, this thermodynamic advantage translates directly to higher on-target activity; for instance, LNA-modified antisense oligonucleotides achieved 98% exon skipping efficiency in DMD patient myotubes, whereas the best 2′-OMe phosphorothioate (2OMePS) analog achieved only 75% [3]. Generic substitution therefore compromises both biophysical performance and biological efficacy, making direct replacement of DMT-LNA-G phosphoramidite unsuitable for applications requiring maximal duplex stability or stringent allelic discrimination.

DMT-LNA-G: Quantitative Comparative Evidence


Thermal Stability: LNA vs. 2′-Modifications

Oligonucleotides incorporating DMT-LNA-G phosphoramidite residues exhibit substantially higher thermal stability than those synthesized with 2′-O-methyl (2′-OMe) or 2′-O-methoxyethyl (2′-MOE) alternatives. Comprehensive comparative analysis ranks duplex formation efficacy as cET/LNA > 2′-F/2′-OMe > 2′-MOE [1]. Quantitative Tm elevation per incorporated LNA residue ranges from 3–8°C for LNA:DNA duplexes relative to unmodified DNA, whereas 2′-OMe typically contributes ≤2°C per modification and 2′-MOE provides even lower stabilization . In a direct cross-class comparison, LNA-modified ASOs demonstrated unequivocally higher target binding affinity than RNA-OMe and RNA-MOE counterparts when evaluated for translational repression activity in Salmonella acpP mRNA targeting experiments [2].

antisense oligonucleotide thermal stability duplex melting temperature nucleic acid hybridization

Exon Skipping Efficacy: LNA vs. 2OMePS

In a direct comparative study evaluating antisense oligonucleotide (AON) analogs for targeted DMD exon 46 skipping, LNA-modified AONs achieved substantially higher skipping efficiencies than the best 2′-O-methyl phosphorothioate (2OMePS) AONs. In myotubes derived from a human control, LNA induced 85% exon skipping compared to 20% for 2OMePS. In myotubes from an exon 45 deletion DMD patient, LNA achieved 98% skipping efficiency versus 75% for 2OMePS [1]. Morpholino-phosphorodiamidate AONs yielded only 5–6% skipping, and peptide nucleic acid (PNA) AONs were ineffective under the same experimental conditions [1].

Duchenne muscular dystrophy exon skipping antisense oligonucleotide therapy splice modulation

Coupling Protocol: LNA vs. DNA Phosphoramidites

DMT-LNA-G phosphoramidite is fully compatible with standard DNA synthesizer platforms using conventional phosphoramidite chemistry, but requires extended coupling times due to increased steric hindrance from the 2′-O,4′-C-methylene bridge [1]. Glen Research recommends coupling times of 180 seconds for ABI synthesizers and 250 seconds for Expedite synthesizers when incorporating LNA phosphoramidites, compared to approximately 30–60 seconds for standard DNA phosphoramidites [2]. Additionally, oxidation of the LNA phosphite intermediate proceeds more slowly than for DNA phosphites, necessitating extended oxidation time [2]. When optimized protocols are followed, coupling efficiencies are comparable to DNA phosphoramidites, enabling routine synthesis of LNA-containing oligonucleotides without requiring specialized equipment or reagents [1].

oligonucleotide synthesis phosphoramidite coupling solid-phase synthesis process optimization

LNA Phosphoramidite Solution Stability

LNA phosphoramidite monomers, including DMT-LNA-G phosphoramidite, demonstrate exceptionally high stability in acetonitrile solution, significantly prolonging the effective reagent lifetime compared to many standard phosphoramidites [1]. This enhanced solution stability has been specifically demonstrated for LNA phosphoramidite monomers prepared via the 2-cyanoethyl-N,N,N′,N′-tetraisopropylphosphorodiamidite method with 4,5-dicyanoimidazole activation [1]. While quantitative degradation kinetics for DMT-LNA-G phosphoramidite specifically are not reported in the primary literature, the class-level evidence indicates that LNA phosphoramidites can be stored as acetonitrile solutions on the synthesizer for extended periods without significant decomposition, reducing reagent waste and enabling more efficient synthesis workflows [1].

reagent stability phosphoramidite storage oligonucleotide synthesis workflow supply chain

Pricing: LNA vs. 2′-F RNA Phosphoramidites

Commercial availability and pricing represent a practical differentiation dimension for procurement decisions. According to Glen Research technical documentation, 2′-F RNA phosphoramidite monomers are commercially available at a significant cost savings compared to LNA phosphoramidites [1]. While absolute pricing varies by vendor, volume, and geographic region, the consistent premium for LNA phosphoramidites reflects the more complex synthetic route and higher manufacturing cost associated with constructing the conformationally constrained 2′-O,4′-C-methylene bridged scaffold. For reference, DMTr-LNA-G(iBu)-3′-CED-phosphoramidite (a closely related LNA-G building block) is commercially priced at approximately $130/250 mg and $410/1 g . DMT-LNA-G phosphoramidite (CAS 207131-17-7) from MedChemExpress is available with purity >98% and pricing available upon quote [2].

reagent procurement cost analysis phosphoramidite pricing budget planning

Mismatch Discrimination: LNA Purines

Melting temperature measurements of LNA:DNA and OMeN:DNA mismatches demonstrate that LNA purines (including guanosine) can discriminate mismatches more effectively than LNA pyrimidines and unmodified DNA nucleotides [1]. This enhanced mismatch discrimination is critical for single nucleotide polymorphism (SNP) detection and allele-specific PCR applications. The improved ΔTm between perfect match and mismatched duplexes translates to higher specificity in diagnostic assays. LNA chemistry is fully compatible with standard DNA phosphoramidite synthesis, enabling complete design freedom for LNA-DNA mixmer oligonucleotides optimized for mismatch discrimination performance [2]. The Tm increase of 3–8°C per LNA modification allows precise control over probe melting temperature and facilitates multiplex assay design where uniform hybridization conditions are required [3].

SNP detection allelic discrimination probe specificity diagnostic assay design

DMT-LNA-G Phosphoramidite Applications


ASO Therapy: Exon Skipping

DMT-LNA-G phosphoramidite is indicated for synthesizing LNA-modified antisense oligonucleotides intended for splice-switching therapeutic applications, particularly where maximal exon skipping efficiency is required. Evidence from direct head-to-head comparison in DMD patient-derived myotubes demonstrates that LNA-modified AONs achieve 98% exon skipping efficiency versus 75% for 2OMePS AONs and only 5–6% for morpholino AONs [1]. The 23-percentage-point improvement in patient cells and 65-percentage-point improvement in control cells relative to 2OMePS establishes a clear performance advantage for LNA-containing sequences in splice modulation contexts. Procurement of DMT-LNA-G phosphoramidite is warranted for therapeutic oligonucleotide programs targeting DMD, spinal muscular atrophy (SMA), or other splice-modulation indications where target engagement efficiency directly correlates with clinical potential.

SNP Detection and Allelic Discrimination

DMT-LNA-G phosphoramidite enables synthesis of LNA-modified probes for single nucleotide polymorphism (SNP) genotyping and mutation detection assays requiring superior mismatch discrimination. LNA purines (including guanosine) demonstrate enhanced capacity to discriminate single-base mismatches compared to LNA pyrimidines and unmodified DNA nucleotides, as established by melting temperature analysis of LNA:DNA mismatched duplexes [2]. The 3–8°C Tm increase per incorporated LNA residue permits design of shorter probes that maintain high target affinity while improving signal-to-noise ratios in fluorescence-based detection formats [3]. This application scenario is particularly relevant for clinical diagnostics laboratories, forensic DNA analysis facilities, and agricultural biotechnology screening programs where accurate allelic discrimination is the primary performance metric.

Short High-Tm Probes for qPCR and FISH

DMT-LNA-G phosphoramidite is ideally suited for synthesizing qPCR probes and fluorescence in situ hybridization (FISH) probes where short oligonucleotide length must be combined with high duplex thermal stability. Incorporation of LNA residues increases probe Tm by 3–8°C per modification, enabling the use of shorter probe sequences that provide better quenching properties and higher signal-to-noise ratios in fluorescence measurements [3]. The rigid LNA conformation also enhances nuclease resistance, extending probe functional lifetime in biological samples [4]. This application is particularly valuable for multiplex qPCR assays where multiple probes must function under uniform thermal cycling conditions, and for FISH applications where short probes improve tissue penetration while maintaining specific target binding. Procurement of DMT-LNA-G phosphoramidite is appropriate for core facilities and diagnostic laboratories developing high-performance hybridization probes.

In-House LNA Monomer Synthesis

DMT-LNA-G phosphoramidite procurement is appropriate for academic core laboratories and biotechnology companies operating automated DNA/RNA synthesizers for in-house LNA-modified oligonucleotide production. While LNA phosphoramidites carry a premium cost compared to 2′-F RNA alternatives [5], the ability to synthesize custom LNA-containing oligonucleotides in-house eliminates the markup and turnaround time associated with outsourcing to commercial oligonucleotide vendors. The compatibility of DMT-LNA-G phosphoramidite with standard phosphoramidite chemistry and slightly modified protocols (extended coupling times of 180–250 seconds; extended oxidation time) enables routine synthesis on existing instrumentation without capital equipment investment [3]. The extended solution stability of LNA phosphoramidites in acetonitrile further improves operational efficiency by reducing reagent waste and enabling longer uninterrupted synthesis runs [6]. This scenario is optimal for facilities with established oligonucleotide synthesis infrastructure seeking to internalize LNA-modified oligonucleotide production for research or preclinical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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